![molecular formula C26H24N2O3S B2481800 Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate CAS No. 681273-64-3](/img/structure/B2481800.png)
Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate, also known as EBSA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EBSA belongs to the class of benzoylphenylurea compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
- Research suggests that “ethyl 4-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)benzoate” exhibits promising anticancer activity. It may interfere with cancer cell growth, inhibit angiogenesis (formation of blood vessels that feed tumors), and induce apoptosis (programmed cell death) in cancer cells .
- The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and other inflammatory diseases .
- Preliminary studies indicate that “ethyl 4-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)benzoate” possesses antimicrobial effects. It could potentially combat bacterial, fungal, or parasitic infections .
- Researchers have explored its neuroprotective properties. It might help protect neurons from damage, making it relevant for neurodegenerative diseases like Alzheimer’s or Parkinson’s .
- Some investigations suggest that this compound could act as an analgesic, providing pain relief. It may target pain receptors or modulate pain pathways .
- Due to its unique structure, “ethyl 4-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)benzoate” could be used in drug delivery systems. Researchers explore its potential as a carrier for targeted drug delivery to specific tissues or cells .
Anticancer Properties
Anti-Inflammatory Effects
Antimicrobial Activity
Neuroprotective Potential
Analgesic (Pain-Relieving) Effects
Drug Delivery Systems
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can inhibit viral replication at sub-micromolar ec 50 values . This suggests that the compound may interact with its targets to inhibit their normal function, thereby preventing the progression of certain diseases.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer progression, and more.
Result of Action
Given the biological activities associated with indole derivatives , it can be inferred that this compound likely has a range of effects at the molecular and cellular level. These could include the inhibition of viral replication, the reduction of inflammation, and the prevention of cancer cell proliferation, among others.
properties
IUPAC Name |
ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-2-31-26(30)20-12-14-21(15-13-20)27-25(29)18-32-24-17-28(16-19-8-4-3-5-9-19)23-11-7-6-10-22(23)24/h3-15,17H,2,16,18H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNZIGLKMQTMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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